molecular formula C21H27NO5 B3436292 3,4,5-triethoxy-N-(2-hydroxy-4,5-dimethylphenyl)benzamide

3,4,5-triethoxy-N-(2-hydroxy-4,5-dimethylphenyl)benzamide

Cat. No.: B3436292
M. Wt: 373.4 g/mol
InChI Key: NHCFLJVKTNVBMV-UHFFFAOYSA-N
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Description

The compound “3,4,5-triethoxy-N-(2-hydroxy-4,5-dimethylphenyl)benzamide” is likely a benzamide derivative. Benzamides are a class of compounds containing a carboxamido substituent attached to a benzene ring . They have various applications in medicine and chemistry.


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate benzoyl chloride with the corresponding amine to form the benzamide . The specific reactants and conditions would depend on the exact structure of the compound.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, with various substituents attached to the benzene ring . The exact structure would need to be determined by techniques such as NMR spectroscopy .


Chemical Reactions Analysis

Benzamides can undergo various chemical reactions, including hydrolysis to form benzoic acid and the corresponding amine, and reaction with halogenating agents to form the corresponding halobenzamides .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Benzamides generally have high melting points and are soluble in common organic solvents .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is acting. Benzamides have been found to have various biological activities, including anticancer, anti-inflammatory, and antimicrobial activities .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and the conditions under which it is handled. Benzamides can be irritants and should be handled with care .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential applications. If it has promising biological activity, it could be further investigated for potential medicinal applications .

Properties

IUPAC Name

3,4,5-triethoxy-N-(2-hydroxy-4,5-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5/c1-6-25-18-11-15(12-19(26-7-2)20(18)27-8-3)21(24)22-16-9-13(4)14(5)10-17(16)23/h9-12,23H,6-8H2,1-5H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCFLJVKTNVBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=C(C(=C2)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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